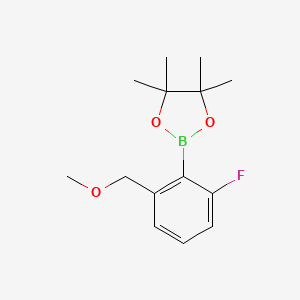
2-Fluoro-6-(methoxymethyl)phenylboronic Acid Pinacol Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-6-(methoxymethyl)phenylboronic Acid Pinacol Ester is a specialized organoboron compound that has gained attention in organic synthesis, particularly in cross-coupling reactions. This compound features a fluorine atom and a methoxymethyl group on the phenyl ring, which can influence its reactivity and applications.
Synthetic Routes and Reaction Conditions:
Boronic Ester Formation: The compound can be synthesized by reacting 2-fluoro-6-(methoxymethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent such as molecular sieves or a Dean-Stark apparatus.
Grignard Reaction: Another method involves the reaction of 2-fluoro-6-(methoxymethyl)phenylmagnesium bromide with triisopropyl borate followed by esterification with pinacol.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production often employs continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the boronic ester formation.
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Protodeboronation: It can undergo protodeboronation under certain conditions, leading to the formation of the corresponding phenyl boronic acid.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalysts, such as Pd(PPh3)4, and bases like sodium carbonate or potassium phosphate are typically used.
Protodeboronation: Radical initiators and transition metal catalysts can facilitate this reaction.
Major Products Formed:
Suzuki-Miyaura Cross-Coupling: Biaryl compounds are the primary products.
Protodeboronation: Phenyl boronic acid derivatives are formed.
科学研究应用
2-Fluoro-6-(methoxymethyl)phenylboronic Acid Pinacol Ester is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: It is used in the development of bioactive compounds and probes for biological studies.
Medicine: Its derivatives are explored for potential therapeutic applications, including drug discovery.
Industry: It is employed in the manufacturing of materials and chemicals with specific properties.
作用机制
The compound exerts its effects primarily through its participation in cross-coupling reactions. The mechanism involves the formation of a palladium complex, followed by oxidative addition, transmetalation, and reductive elimination steps. The molecular targets and pathways involved are typically related to the formation of carbon-carbon bonds and the functionalization of aromatic compounds.
相似化合物的比较
Phenylboronic Acid Pinacol Ester: Lacks the fluorine and methoxymethyl groups.
2-Fluoro-6-(hydroxymethyl)phenylboronic Acid Pinacol Ester: Similar structure but with a hydroxymethyl group instead of methoxymethyl.
Uniqueness: 2-Fluoro-6-(methoxymethyl)phenylboronic Acid Pinacol Ester is unique due to the presence of both fluorine and methoxymethyl groups, which can influence its reactivity and stability compared to similar compounds.
属性
分子式 |
C14H20BFO3 |
|---|---|
分子量 |
266.12 g/mol |
IUPAC 名称 |
2-[2-fluoro-6-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H20BFO3/c1-13(2)14(3,4)19-15(18-13)12-10(9-17-5)7-6-8-11(12)16/h6-8H,9H2,1-5H3 |
InChI 键 |
MFMGCSZDVUEABK-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2F)COC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


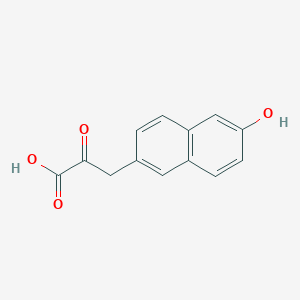
![[(2S,4R)-4-[Boc(methyl)amino]-2-pyrrolidinyl]methanol](/img/structure/B15334503.png)
![(S)-2-Amino-1-[(R)-2-methyloxiran-2-yl]-3-phenyl-1-propanone Hydrochloride](/img/structure/B15334507.png)
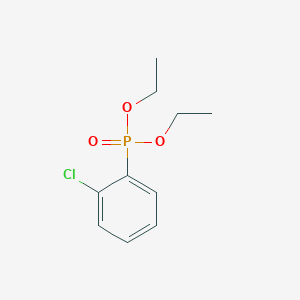
![[3,4-dibenzoyloxy-5-(5-methyl-4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B15334521.png)

![3-Methyl-4,5,6,7-tetrahydrotriaZolo[1,5-a]pyraZine](/img/structure/B15334530.png)
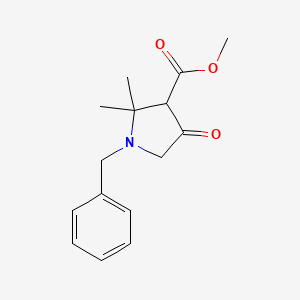
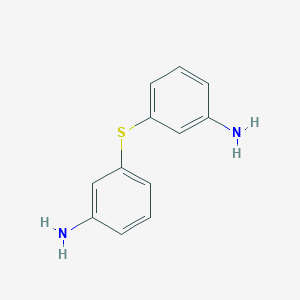
![4-[(Dimethylamino)methylene]-2-(2,2,2-trifluoroacetyl)-2-pentenedinitrile](/img/structure/B15334543.png)
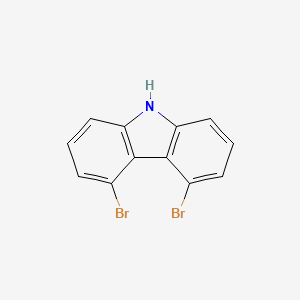
![2-[4-(Trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine](/img/structure/B15334558.png)
![5-[2-(Trifluoromethyl)phenethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B15334561.png)
![5-((3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentyl 4-methylbenzenesulfonate](/img/structure/B15334563.png)
